Cromoglicate sodium hydrate

Description

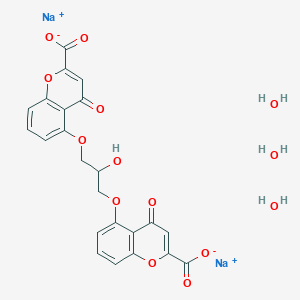

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O11.2Na.3H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;3*1H2/q;2*+1;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNSAEWXFZZBTC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Na2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Cromoglicate Sodium Hydrate Effects on Eosinophil Activation and Recruitment

Executive Summary

Cromoglicate Sodium Hydrate (Sodium Cromoglicate/SCG) has historically been categorized strictly as a mast cell stabilizer.[1] However, contemporary immunopharmacology recognizes a broader mechanism of action involving direct and indirect modulation of the eosinophil lineage. This guide dissects the technical impact of SCG on eosinophil activation (degranulation) and recruitment (chemotaxis/adhesion), bridging the gap between classical "mast cell gating" and the modern identification of GPR35 agonism.[1]

Part 1: Molecular Mechanisms of Action

The efficacy of SCG in dampening eosinophilic inflammation operates through two distinct pathways: the Canonical Indirect Pathway (Mast Cell-Dependent) and the Non-Canonical Direct Pathway (Eosinophil-Intrinsic).[1]

The Canonical Indirect Pathway

Eosinophil recruitment is largely driven by chemotactic factors (PAF, PGD2, LTB4) released during the immediate phase of mast cell degranulation.[1] By blocking the mast cell chloride channels and stabilizing the membrane, SCG prevents the release of these primary recruit signals, thereby aborting the secondary eosinophilic influx.

The Non-Canonical Direct Pathway (GPR35 Agonism)

Recent high-precision ligand profiling has identified SCG as a potent agonist for GPR35 (G-protein-coupled receptor 35).[1]

-

Target: GPR35 is expressed on human eosinophils, basophils, and mast cells.[2][3]

-

Signaling: GPR35 couples primarily to the

family.[1] While

Pathway Visualization

The following diagram illustrates the dual-action mechanism where SCG acts as a "Gatekeeper" at the Mast Cell level and a "Dampener" at the Eosinophil level.[1]

Figure 1: Dual-pathway mechanism of SCG. Solid lines indicate the classical mast cell blockade; dashed lines indicate direct eosinophil modulation via GPR35.

Part 2: Inhibition of Recruitment and Activation

SCG does not act as a pan-inhibitor; its effects are stimulus-dependent.[1] Understanding this nuance is critical for experimental design.

Eosinophil Recruitment (Chemotaxis)

SCG demonstrates selective inhibition of chemotaxis depending on the chemoattractant used.[1] It is highly effective against "bystander" activation signals but less effective against direct potent recruiters like high-dose Eotaxin-1 without concurrent mast cell involvement.[1]

| Stimulus | SCG Effect on Eosinophil Chemotaxis | Mechanism Note |

| ZAS (Zymosan Activated Serum) | Significant Inhibition | Blocks C5a-mediated pathways; IC50 ~10⁻⁷ M [4].[1] |

| PAF (Platelet Activating Factor) | Moderate/Low Inhibition | Nedocromil is typically more potent against PAF than SCG [4].[1] |

| Nasal Polyp Extract | Significant Inhibition | Indirectly blocks the release of eotaxin/RANTES from tissue-resident cells [17].[1] |

| Eotaxin (CCL11) | Variable/Low Direct Inhibition | SCG does not competitively bind CCR3; effects are likely downstream signaling modulation.[1] |

Eosinophil Activation (Degranulation)

Activation is measured by the release of granule proteins (ECP, EDN, EPO).[1]

-

IgE-Dependent Stimulation: SCG inhibits "bystander" eosinophil activation (e.g., C3b rosette formation) caused by IgE-stimulated basophils/mast cells [15].[1][4]

-

Direct Degranulation: SCG inhibits the release of Eosinophil Cationic Protein (ECP) induced by anti-IgG4, which acts via a two-step process involving basophils and eosinophils [1].[1]

Part 3: Experimental Protocols

To generate reproducible data regarding SCG's effects, researchers must use high-purity isolation techniques to rule out neutrophil contamination, which can skew ROS and degranulation assays.[1]

Protocol A: High-Purity Eosinophil Isolation (Negative Selection)

Rationale: Density gradient centrifugation alone leaves neutrophil contamination.[1] Magnetic bead negative selection is mandatory for specific SCG assays.

-

Blood Collection: Collect 50mL human peripheral blood in heparinized tubes.

-

Sedimentation: Mix with 6% Dextran T500 (1:4 ratio) for 45 min to sediment RBCs.

-

Density Gradient: Layer leukocyte-rich supernatant over Ficoll-Paque (1.077 g/mL).[1] Centrifuge at 400xg for 20 min (no brake).

-

Granulocyte Recovery: Collect the pellet (contains neutrophils and eosinophils).[1] Lyse residual RBCs with hypotonic water/saline.[1]

-

Negative Selection (Critical Step): Incubate granulocytes with anti-CD16 magnetic microbeads (depletes neutrophils).[1]

-

Elution: Pass through a magnetic column.[1] Flow-through contains eosinophils (typically >98% purity, Siglec-8+).[1]

Protocol B: Transwell Chemotaxis Assay with SCG

Rationale: This assay quantifies the ability of SCG to inhibit migration towards a specific chemoattractant (e.g., ZAS or Eotaxin).[1]

Materials:

-

24-well Transwell plates (3.0 µm pore size polycarbonate filters).[1]

-

Chemoattractant: Zymosan Activated Serum (ZAS) or Recombinant Human Eotaxin-1.[1]

-

Media: RPMI-1640 + 0.1% BSA (Endotoxin-free).[1]

Workflow:

-

Pre-Incubation: Resuspend purified eosinophils (2 x 10⁶ cells/mL). Divide into aliquots.

-

Chamber Setup:

-

Migration: Incubate for 2 hours at 37°C, 5% CO₂.

-

Quantification:

Experimental Workflow Diagram

Figure 2: Standardized workflow for assessing SCG efficacy on eosinophils.

Part 4: Clinical Translation & References[1]

The in vitro data correlates with clinical observations where SCG reduces eosinophilic infiltration in aspirin-intolerant asthma and allergic conjunctivitis. However, due to the short half-life and poor oral absorption of SCG, therapeutic effects on tissue eosinophilia often require consistent topical or inhalation delivery to maintain the local concentration required for GPR35 agonism and mast cell stabilization.

References

-

Effect of sodium cromoglycate and nedocromil sodium on anti-IgE-induced and anti-IgG4-induced basophil degranulation. Source: PubMed URL:[1][Link][1]

-

G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium. Source:[1][2][3] PubMed (Yang et al., 2010) URL:[1][Link]

-

Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate. Source: PubMed / ASPET URL:[Link]

-

Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate. Source: PubMed (Bruijnzeel et al.) URL:[1][Link]

-

Effect of disodium cromoglycate on activation of human eosinophils and neutrophils following reversed (anti-IgE) anaphylaxis. Source: PubMed (Moqbel et al.) URL:[1][Link]

-

Eosinophil chemotaxis assay in nasal polyps by using a novel optical device EZ-TAXIScan: Role of CC-chemokine receptor 3. Source: PubMed (Ueki et al.) URL:[1][Link][1]

-

Cromolyn sodium suppresses eosinophilic inflammation in patients with aspirin-intolerant asthma. Source: PubMed (Adachi et al.) URL:[1][Link]

Sources

- 1. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 2. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Effect of disodium cromoglycate on activation of human eosinophils and neutrophils following reversed (anti-IgE) anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of Cytokine Release from Immune Cells by Cromoglicate Sodium Hydrate

Abstract

Cromoglicate sodium, a synthetic derivative of khellin, has been a cornerstone in the prophylactic management of allergic conditions for decades.[1] Traditionally described as a mast cell stabilizer, its mechanism of action is primarily attributed to the inhibition of mast cell degranulation and the subsequent release of inflammatory mediators.[2][3][4] However, a growing body of evidence reveals a more complex and nuanced immunomodulatory profile. This technical guide delves into the core mechanisms by which cromoglicate sodium hydrate regulates cytokine release, not only from mast cells but also from a broader spectrum of immune cells including neutrophils, eosinophils, monocytes, and microglia. We will explore the underlying signaling pathways, provide detailed experimental protocols for quantifying these effects, and discuss the implications for future research and drug development.

The Evolving Paradigm of Cromoglicate Sodium's Mechanism of Action

While the term "mast cell stabilizer" is accurate, it only partially encapsulates the therapeutic action of cromoglicate sodium. The drug's efficacy in various inflammatory conditions suggests its influence extends beyond the classical IgE-mediated allergic cascade.[5][6] The core of its function appears to lie in its ability to modulate ion flux, particularly calcium, across the cell membrane, a critical step in the activation of numerous immune cells.[3][7][8]

Mast Cells: The Classical Target

The hallmark of an immediate hypersensitivity reaction is the degranulation of mast cells, triggered by the cross-linking of IgE antibodies bound to their high-affinity receptors (FcεRI).[9][10] This event unleashes a torrent of pre-formed mediators, such as histamine, and initiates the synthesis of newly formed lipid mediators and a host of pro-inflammatory and immunomodulatory cytokines, including TNF-α, IL-4, IL-5, and IL-6.

Cromoglicate sodium intervenes at a critical juncture in this process. It is understood to inhibit the influx of calcium ions into the mast cell following an IgE-mediated stimulus.[11][12] This prevention of the rise in intracellular calcium is pivotal, as calcium signaling is the linchpin for the fusion of granular membranes with the cell membrane, the process of exocytosis.[8] By stabilizing the mast cell and preventing degranulation, cromoglicate effectively suppresses the release of the entire suite of inflammatory mediators.[13][14][15] More recent research also indicates that cromoglicate's effect on mast cells may be more sophisticated, potentially promoting the release of the anti-inflammatory cytokine IL-10 from human mast cells, thereby actively contributing to the resolution of inflammation.[16][17][18]

Broadening the Scope: Effects on Other Immune Cells

Cromoglicate sodium's immunomodulatory capacity is not confined to mast cells. It exerts direct inhibitory effects on a range of other key inflammatory players:

-

Neutrophils, Eosinophils, and Monocytes: Studies have demonstrated that cromoglicate can directly inhibit the activation of human neutrophils, eosinophils, and monocytes in vitro.[19] This includes the inhibition of chemotaxis in response to certain stimuli and a reduction in intracellular calcium mobilization, mirroring its effects in mast cells.[7] Furthermore, cromoglicate has been shown to impair the antibody-dependent cell-mediated cytotoxicity (ADCC) of neutrophils and eosinophils.[20] This broad-spectrum activity against key effector cells in the inflammatory response underscores its therapeutic potential beyond allergy.[6]

-

Lymphocytes: The drug has been shown to inhibit the in vitro proliferation of peripheral blood mononuclear cells (PBMCs) from both healthy and allergic individuals following stimulation.[21] In PBMCs from atopic asthmatics, cromoglicate specifically inhibits the antigen-induced overproduction of IL-5, a key cytokine in eosinophilic inflammation, without affecting non-specific mitogen-induced cytokine release.[22] This suggests a more targeted, antigen-specific anti-inflammatory effect on T-lymphocytes.

-

Microglia: Emerging research in the field of neuroinflammation has identified a significant role for cromoglicate. In human microglial cell lines, cromoglicate dramatically reduces the secretion of a wide array of pro-inflammatory cytokines (including IL-1β, IL-6, IL-8, and IFN-γ) and chemokines following activation by TNF-α.[23] This discovery opens up new avenues for its potential application in neurodegenerative disorders where microglial activation is a key pathological feature.

Experimental Framework for Quantifying Cytokine Modulation

To rigorously assess the immunomodulatory effects of cromoglicate sodium, a well-controlled in vitro experimental setup is essential. The following protocol provides a self-validating system to quantify the dose-dependent inhibition of cytokine release from stimulated immune cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Causality Behind Experimental Choices

-

Cell Model: We will use a human mast cell line (e.g., LAD2) or, for greater physiological relevance, primary human cord blood-derived mast cells (CBMCs).[16][17] Mast cells are chosen as the primary model due to their central role in allergy and as the classical target of cromoglicate.

-

Stimulus: Cells will be sensitized with human IgE and subsequently challenged with an anti-IgE antibody. This method specifically mimics the allergic cascade, providing a targeted and physiologically relevant activation pathway.[9][13]

-

Analyte: Tumor Necrosis Factor-alpha (TNF-α) is selected as the primary cytokine for measurement. TNF-α is a potent pro-inflammatory cytokine released rapidly by mast cells upon degranulation and plays a crucial role in orchestrating the subsequent inflammatory response.[10][24]

-

Assay Method: A quantitative sandwich ELISA is the gold standard for measuring secreted proteins in culture supernatants due to its high sensitivity, specificity, and reproducibility.[25][26][27]

Detailed Step-by-Step Protocol: TNF-α ELISA

This protocol outlines the procedure following cell culture, sensitization, and stimulation with and without cromoglicate sodium pre-treatment.

Materials:

-

96-well high-binding microplate

-

Human TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate solution)[27][28]

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent (e.g., PBS with 1% BSA)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Cell culture supernatants (collected from experimental wells)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Coating: Dilute the TNF-α capture antibody to the manufacturer's recommended concentration in coating buffer. Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[29]

-

Washing (1): Aspirate the coating solution from each well. Wash the plate three times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any residual buffer.[27]

-

Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Seal the plate and incubate for at least 1-2 hours at room temperature.

-

Washing (2): Repeat the wash step as described in step 2.

-

Standard and Sample Incubation:

-

Prepare a serial dilution of the recombinant human TNF-α standard according to the kit protocol (e.g., from 1000 pg/mL down to 0 pg/mL).

-

Add 100 µL of each standard, control, and experimental sample (cell culture supernatant) to the appropriate wells.

-

Seal the plate and incubate for 2 hours at room temperature.[28]

-

-

Washing (3): Repeat the wash step as described in step 2.

-

Detection Antibody Incubation: Dilute the biotinylated TNF-α detection antibody to the working concentration in Assay Diluent. Add 100 µL to each well. Seal the plate and incubate for 1-2 hours at room temperature.[24]

-

Washing (4): Repeat the wash step as described in step 2.

-

Enzyme Incubation: Dilute the Streptavidin-HRP conjugate to its working concentration. Add 100 µL to each well. Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.

-

Washing (5): Repeat the wash step, but increase to five washes to ensure removal of all unbound enzyme.

-

Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate at room temperature in the dark for 15-20 minutes, or until a sufficient color gradient develops in the standards.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[27]

-

Reading: Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm. Wavelength correction at 570 nm is recommended if available.

Data Presentation and Interpretation

The raw OD values are used to generate a standard curve (typically a four-parameter logistic fit). The concentration of TNF-α in each experimental sample is then interpolated from this curve.

Table 1: Representative Data for Cromoglicate Sodium Inhibition of TNF-α Release

| Condition | Cromoglicate [µM] | TNF-α [pg/mL] (Mean ± SD) | % Inhibition |

| Unstimulated Control | 0 | 15.2 ± 4.5 | N/A |

| Stimulated Control | 0 | 850.6 ± 55.1 | 0% |

| Stimulated + Cromoglicate | 1 | 682.4 ± 41.3 | 19.8% |

| Stimulated + Cromoglicate | 10 | 433.1 ± 35.8 | 49.1% |

| Stimulated + Cromoglicate | 100 | 125.9 ± 18.2 | 85.2% |

| Stimulated + Cromoglicate | 1000 | 51.3 ± 9.7 | 94.0% |

% Inhibition is calculated as: [1 - (Stimulated+Cromo - Unstimulated) / (Stimulated - Unstimulated)] x 100

Experimental Workflow Diagram

Sources

- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 3. Understanding Mast Cell Stabilizers: A Key to Allergy Management - Oreate AI Blog [oreateai.com]

- 4. Mastocytosis - Treatment - NHS [nhs.uk]

- 5. Sodium cromoglycate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reflections on the mechanism(s) of action of sodium cromoglycate (Intal) and the role of mast cells in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of disodium cromoglycate on neutrophil movement and intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study shows how mast cells regulate calcium levels to control the immune response - ASAIPA [asaipa.co.za]

- 9. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of action of disodium cromoglycate—mast cell calcium ion influx after a histamine-releasing stimulus | Scilit [scilit.com]

- 13. The effect of disodium cromoglycate on in vitro mast cell degranulation in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disodium cromoglycate stabilizes mast cell degranulation while reducing the number of hemoglobin-induced microvascular leaks in rat mesentery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ocular sodium cromoglycate. An overview of its therapeutic efficacy in allergic eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cris.huji.ac.il [cris.huji.ac.il]

- 17. Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. | בית הספר לרוקחות [pharmacyschool.huji.ac.il]

- 19. Disodium cromoglycate inhibits activation of human inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nedocromil sodium and cromolyn (sodium cromoglycate) selectively inhibit antibody-dependent granulocyte-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effect of disodium cromoglycate on in vitro proliferation of peripheral blood mononuclear cells from allergic and healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sodium cromoglycate inhibits antigen-induced cytokine production by peripheral blood mononuclear cells from atopic asthmatics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cromolyn inhibits the secretion of inflammatory cytokines by human microglia (HMC3) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 26. criver.com [criver.com]

- 27. resources.rndsystems.com [resources.rndsystems.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

molecular targets of cromoglicate sodium hydrate in inflammatory pathways

The following technical guide details the molecular pharmacology of Cromoglicate Sodium (Cromolyn), moving beyond the traditional "mast cell stabilizer" label to explore its specific interaction with GPR35, S100 proteins, and Annexin A1.

Executive Summary: The Paradigm Shift

Historically, Cromoglicate Sodium (DSCG) was defined phenomenologically as a "mast cell stabilizer" that prevented degranulation through undefined alterations in membrane fluidity.[1] Modern pharmacodynamics has revised this view.[1] We now understand DSCG as a multi-target pharmacophore with distinct molecular ligands.[1]

The core mechanisms driving its anti-inflammatory profile are:

-

GPR35 Agonism: Activation of G-protein coupled receptor 35, leading to cytoskeletal stabilization via the RhoA pathway.[1]

-

S100/RAGE Blockade: Direct binding to S100A12/A13, preventing RAGE (Receptor for Advanced Glycation End-products) activation.[1][2]

-

Annexin A1 Mobilization: PKC-dependent release of the anti-inflammatory protein Annexin A1.[1][3]

The GPR35 Axis: The Primary Target

Recent ligand-receptor pairing studies have identified GPR35 (an orphan G-protein coupled receptor) as a high-affinity target for DSCG.[1]

Mechanism of Action

DSCG acts as a potent agonist at GPR35.[1] While GPR35 is predominantly

-

The RhoA Connection: DSCG binding to GPR35 triggers the activation of the small GTPase RhoA .

-

Cytoskeletal Lock: Active RhoA promotes the stability of filamentous actin (F-actin).[1] Mast cell degranulation requires the rapid disassembly of the cortical F-actin ring to allow granules to fuse with the plasma membrane. By maintaining F-actin integrity, DSCG physically "locks" the granules inside the cell.[1]

Signaling Pathway Visualization

The following diagram illustrates the GPR35-mediated inhibition of degranulation.[1]

Caption: DSCG activates GPR35, triggering RhoA. This stabilizes F-actin, creating a physical barrier that prevents granule fusion.[1]

The S100/RAGE Interface: Non-Mast Cell Anti-Inflammation

DSCG exhibits efficacy in conditions unrelated to mast cells (e.g., idiopathic pulmonary fibrosis, atherosclerosis). This is mediated by its interaction with the S100 protein family .[1]

Molecular Interaction

DSCG binds specifically to S100A12 (calgranulin C) and S100A13 .[1]

-

RAGE Antagonism: S100A12 is a ligand for RAGE.[1] The binding of DSCG to S100A12 sterically hinders the S100-RAGE interaction.[1]

-

Downstream Effect: This blockade inhibits the nuclear translocation of NF-κB , thereby reducing the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and adhesion molecules (VCAM-1).[1]

Quantitative Binding Data

The following table summarizes the binding affinities of DSCG to various molecular targets.

| Target Protein | Interaction Type | Est.[1] Affinity ( | Physiological Outcome |

| GPR35 (Human) | Agonist | Cytoskeletal stabilization; inhibition of degranulation.[1] | |

| S100A12 | Direct Binding | Prevention of RAGE activation; reduced NF-κB signaling.[1] | |

| S100A13 | Direct Binding | Inhibition of non-classical secretion pathways.[1] | |

| Annexin A1 | Inducer | Release of Annexin A1; inhibition of PLA2.[1] |

Experimental Validation Protocols

As an application scientist, you must validate these targets using robust, self-validating assays. Below are the two critical protocols for verifying DSCG activity.

Protocol A: -Hexosaminidase Release Assay (Functional Potency)

This assay measures the inhibition of degranulation in RBL-2H3 cells.[1] It is the gold standard for testing "mast cell stabilization."[1]

Materials:

-

RBL-2H3 Cells (ATCC CRL-2256).[1]

-

Anti-DNP IgE (monoclonal).[1]

-

DNP-BSA (Antigen).[1]

-

Substrate: p-nitrophenyl-N-acetyl-

-D-glucosaminide (PNAG).[1][4] -

Tyrode’s Buffer (pH 7.4).[1]

Workflow:

-

Sensitization: Seed RBL-2H3 cells (

/well) in 96-well plates. Incubate overnight with Anti-DNP IgE ( -

Wash: Remove media and wash 2x with Tyrode’s buffer to remove unbound IgE.[1]

-

Drug Treatment: Add Cromoglicate Sodium (titration:

) in Tyrode’s buffer. Incubate for 15 minutes at 37°C. -

Stimulation: Add DNP-BSA (final conc.

) to induce cross-linking.[1] Incubate for 30-60 minutes . -

Supernatant Collection: Transfer

of supernatant to a fresh plate (Extracellular activity). -

Lysis: Lyse remaining cells with 0.1% Triton X-100 (Intracellular activity).[1]

-

Development: Add

PNAG substrate (4 mM in citrate buffer, pH 4.5) to both supernatant and lysate.[1] Incubate 1h at 37°C. -

Stop: Add

Glycine buffer (pH 10.7) to stop the reaction. Read Absorbance at 405 nm .[1]

Calculation:

Protocol B: Calcium Flux Assay (GPR35/Channel Modulation)

To assess the effect on calcium dynamics (either via GPR35 or channel blockade).[1]

Workflow Diagram:

Caption: Workflow for measuring GPR35-mediated Calcium mobilization. Probenecid prevents dye leakage.[1]

Critical Note on Causality: If using HEK293-GPR35 cells, DSCG will cause a spike in calcium (agonist effect).[1] If using Mast Cells stimulated with IgE, DSCG may blunt the massive calcium influx caused by antigen (stabilizer effect).[1] Distinguishing these two modes is vital for data interpretation.

References

-

Yang, Y., et al. (2010). "G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium."[1][5] Pharmacology.[1][3][6][7][8][9][10][11] Link

-

Shishibori, T., et al. (1999). "Three distinct anti-allergic drugs, amlexanox, cromolyn and tranilast, bind to S100A12 and S100A13 of the S100 protein family." Biochemical Journal. Link

-

Yazid, S., et al. (2013). "Anti-allergic cromones inhibit histamine and eicosanoid release from activated human and murine mast cells by releasing Annexin A1."[3] PLoS ONE. Link

-

Oka, M., et al. (2024). "Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate."[1][12][13] Journal of Pharmacology and Experimental Therapeutics. Link

-

Naal, R.M., et al. (2004). "A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation."[1] Journal of Visualized Experiments. Link

Sources

- 1. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | S100 Proteins As an Important Regulator of Macrophage Inflammation [frontiersin.org]

- 3. Cromolyn Sodium - LKT Labs [lktlabs.com]

- 4. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Mode of action and indication for disodium cromoglycate (DSCG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. medcentral.com [medcentral.com]

- 9. researchgate.net [researchgate.net]

- 10. Specific inhibition of allogeneic reactions with disodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 13. Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Activity Relationship of Cromoglicate Sodium Hydrate Analogs

This guide provides a comprehensive exploration of the structural activity relationship (SAR) of cromoglicate sodium hydrate and its analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical molecular features governing the mast cell-stabilizing activity of this important class of anti-allergic compounds. We will dissect the cromoglicate scaffold, analyze the impact of structural modifications, and detail the experimental protocols essential for evaluating the efficacy of novel analogs.

Introduction: Cromoglicate Sodium - A Paradigm in Mast Cell Stabilization

Discovered in the 1960s, cromoglicate sodium (also known as disodium cromoglycate) remains a cornerstone in the management of allergic conditions such as asthma, allergic rhinitis, and conjunctivitis.[1][2][3] Its therapeutic effect stems from a unique mechanism of action: the stabilization of mast cells.[1][4] Upon exposure to an allergen, sensitized mast cells degranulate, releasing a cascade of inflammatory mediators including histamine, leukotrienes, and prostaglandins.[1][2] Cromoglicate sodium acts prophylactically by inhibiting this degranulation process, thereby preventing the onset of allergic symptoms.[1][4] Unlike antihistamines, which block the action of already-released histamine, cromoglicate prevents the release of these mediators in the first place.[1]

The parent compound, cromoglicate sodium, is a symmetric molecule derived from khellin, a natural product extracted from the Ammi visnaga plant.[1] It is characterized by two chromone-2-carboxylic acid moieties linked by a propan-2-ol bridge. Despite its efficacy, cromoglicate sodium suffers from poor oral bioavailability (less than 1%), necessitating localized administration via inhalation, nasal spray, or eye drops.[1][2] This limitation has been a major driving force for the development of analogs with improved pharmacokinetic profiles and enhanced potency.

The Cromoglicate Scaffold: A Trifecta of Essential Moieties

The biological activity of cromoglicate and its analogs is intrinsically tied to its distinct molecular architecture. Understanding the contribution of each component is fundamental to deciphering its SAR.

-

The Bis-Chromone Core: The presence of two planar chromone (4H-1-benzopyran-4-one) ring systems is a hallmark of this class of compounds.[5][6][7] These aromatic systems are crucial for interacting with the putative biological target on the mast cell surface. The planarity and electron distribution of the chromone rings are thought to be critical for binding.

-

The Flexible Linker: The two chromone rings are connected by a flexible linker. In cromoglicate, this is a 2-hydroxypropyloxy chain. The length, flexibility, and chemical nature of this linker are paramount.[8][9] It dictates the spatial orientation and distance between the two chromone moieties, which must be optimal for effective engagement with the target.

-

The Carboxylic Acid Groups: The carboxylate groups at the 2-position of each chromone ring are essential for activity. At physiological pH, these groups are ionized, rendering the molecule highly polar and water-soluble. This feature is believed to be critical for the interaction with the receptor, likely through ionic bonding or hydrogen bonding.

The interplay between these three components forms the basis of the SAR for this class of compounds.

Decoding the Structural Activity Relationship (SAR)

Extensive research has been dedicated to modifying the cromoglicate scaffold to enhance its mast cell-stabilizing activity and improve its drug-like properties. The following sections summarize the key SAR findings.

Modifications to the Chromone Rings

The chromone rings offer several positions for substitution, and modifications at these sites have yielded valuable insights.

-

Substitution on the Benzo Moiety:

-

Position 5: Introduction of a hydroxyl group at the 5-position generally maintains or slightly enhances activity.

-

Positions 6, 7, and 8: Substitution with small, lipophilic groups such as methyl or chloro at these positions can be tolerated, but larger groups tend to decrease activity. The introduction of polar substituents is generally detrimental.

-

-

The Pyran-4-one Ring:

-

The carbonyl group at position 4 is essential for activity. Its reduction or replacement leads to a significant loss of potency.

-

The double bond between C2 and C3 is also critical. Saturation of this bond to form a chromanone derivative results in a marked decrease in activity.

-

The Pivotal Role of the Linker

The linker has been a major focus of analog design, as it controls the critical distance and orientation of the two chromone rings.

-

Linker Length: The optimal linker length corresponds to a chain of 3 to 5 atoms connecting the two chromone oxygen atoms. Shortening or lengthening the chain beyond this range significantly reduces activity. This suggests a specific spatial requirement for the two chromone rings to bind effectively to their target.

-

Linker Composition: The presence of a central hydroxyl group, as in cromoglicate, is not strictly necessary for activity but can influence solubility and potency. Replacing the ether linkages with thioether or amino functionalities has been explored, with varying degrees of success. The key is to maintain the overall flexibility and length of the linker.

The Indispensable Carboxylic Acid Groups

The acidic nature of the C2-substituent is a stringent requirement for mast cell-stabilizing activity.

-

Esterification and Amidation: Conversion of the carboxylic acid groups to their corresponding esters or amides results in a complete loss of activity. This underscores the importance of the anionic carboxylate groups for receptor binding.

-

Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic bioisosteres, such as a tetrazole ring, can retain or even enhance activity. This strategy has been a key area of investigation in the quest for analogs with improved oral bioavailability, as tetrazoles can offer a more favorable pharmacokinetic profile.

SAR Summary Diagram

Caption: Key structural features of cromoglicate analogs influencing mast cell stabilizing activity.

Experimental Protocols for Activity Evaluation

The development of novel cromoglicate analogs relies on robust and reproducible bioassays to quantify their mast cell-stabilizing potential. The following protocols are standard in the field.

In Vitro Mast Cell Degranulation Assay

This assay is the primary in vitro method for assessing the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Principle: Rat basophilic leukemia (RBL-2H3) cells, a mast cell analog, are sensitized with anti-dinitrophenyl (DNP) IgE. Subsequent cross-linking of the IgE receptors with DNP-human serum albumin (HSA) triggers degranulation. The extent of degranulation is quantified by measuring the activity of a released granular enzyme, β-hexosaminidase.

Step-by-Step Methodology:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in Eagle's minimal essential medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

-

Seed cells into 24-well plates at a density of 2 x 10^5 cells/well.

-

Sensitize the cells by adding anti-DNP IgE (0.5 µg/mL) to the culture medium and incubate for 24 hours.

-

-

Compound Treatment:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Add 200 µL of Tyrode's buffer containing the test compound (cromoglicate analog) at various concentrations.

-

Incubate for 30 minutes at 37°C.

-

-

Induction of Degranulation:

-

Add 20 µL of DNP-HSA (10 µg/mL) to each well to induce degranulation.

-

Incubate for 1 hour at 37°C.

-

-

Quantification of β-Hexosaminidase Release:

-

Centrifuge the plate to pellet the cells.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution.

-

Incubate for 1 hour at 37°C.

-

Stop the reaction by adding 100 µL of 0.2 M glycine-NaOH buffer (pH 10.7).

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of β-hexosaminidase release for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

-

Workflow for In Vitro Mast Cell Degranulation Assay

Caption: Workflow for the in vitro evaluation of mast cell degranulation inhibitors.

In Vivo Passive Cutaneous Anaphylaxis (PCA) Assay

The PCA model is a classic in vivo assay to evaluate the anti-allergic activity of compounds in a living organism.

Principle: A localized allergic reaction is induced in the skin of a rat or mouse. The animal is passively sensitized by an intradermal injection of IgE antibodies. A subsequent intravenous challenge with the specific antigen and a dye (Evans blue) results in localized mast cell degranulation, leading to increased vascular permeability and leakage of the dye into the surrounding tissue. An effective mast cell stabilizer will inhibit this process.

Step-by-Step Methodology:

-

Sensitization:

-

Anesthetize male Wistar rats (200-250 g).

-

Shave the dorsal skin.

-

Administer intradermal injections of anti-DNP IgE at multiple sites on the back.

-

Allow a sensitization period of 24-48 hours.

-

-

Compound Administration:

-

Administer the test compound (cromoglicate analog) via the desired route (e.g., oral, intravenous) at a specified time before the antigen challenge. The control group receives the vehicle.

-

-

Antigen Challenge and Dye Injection:

-

Inject a solution containing the antigen (DNP-HSA) and Evans blue dye intravenously.

-

-

Evaluation of Reaction:

-

After 30 minutes, euthanize the animals.

-

Excise the dorsal skin and measure the diameter and intensity of the blue spots at the injection sites.

-

For a more quantitative analysis, the dye can be extracted from the skin tissue using formamide and the absorbance measured spectrophotometrically.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the PCA reaction for the treated groups compared to the vehicle control group.

-

Workflow for In Vivo Passive Cutaneous Anaphylaxis (PCA) Assay

Caption: Workflow for the in vivo evaluation of anti-allergic activity using the PCA model.

Data Summary: SAR of Cromoglicate Analogs

The following table summarizes the general SAR trends observed for cromoglicate analogs. The activity is represented qualitatively based on published data.

| Modification Area | Specific Modification | Effect on Mast Cell Stabilizing Activity |

| Chromone Ring | Replacement of C2-COOH with ester or amide | Abolished |

| Replacement of C2-COOH with tetrazole | Maintained or Increased | |

| Saturation of C2=C3 double bond | Significantly Decreased | |

| Substitution at C5 with -OH | Maintained | |

| Substitution at C6, C7, C8 with small alkyl/halo | Maintained or Slightly Decreased | |

| Linker | Linker chain length < 3 atoms | Decreased |

| Linker chain length > 5 atoms | Decreased | |

| Replacement of ether with thioether | Maintained |

Conclusion and Future Directions

The structural activity relationship of this compound analogs is well-defined, with the bis-chromone scaffold, the linker, and the acidic functional groups all playing critical roles. The primary challenge remains the development of orally bioavailable analogs that retain the high mast cell-stabilizing activity and excellent safety profile of the parent compound.

Future research in this area will likely focus on:

-

Prodrug Strategies: Designing prodrugs that mask the polar carboxylate groups to enhance absorption, which are then cleaved in vivo to release the active compound.[10]

-

Novel Scaffolds: Moving beyond the traditional bis-chromone scaffold to identify new chemotypes that mimic the essential pharmacophoric features of cromoglicate.

-

Target Deconvolution: A more profound understanding of the molecular target(s) of cromoglicate on mast cells would enable more rational, structure-based drug design.

By leveraging the extensive SAR knowledge base and employing modern drug discovery techniques, the development of next-generation mast cell stabilizers with superior therapeutic profiles is an achievable goal.

References

- Cromolyn Sodium - StatPearls - NCBI Bookshelf. (2024, October 28).

- PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrNALCROM® Sodium Cromoglicate Capsules Capsules, 100 mg, Oral Oral. (2022, January 5). sanofi-aventis Canada Inc.

- Pharmacology of Sodium Cromoglycate (Cromolyn Sodium) ; Mechanism of action, Pharmacokinetics, Uses. (2025, April 2). YouTube.

- Introduction of sodium cromoglyc

- US10398673B2 - Mast cell stabilizers treatment for systemic disorders. (n.d.).

- Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). PMC.

- Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. (2023, August 15). Chem Biodivers.

- Linkers Having a Crucial Role in Antibody–Drug Conjug

- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2021, May 12).

- Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (n.d.). IJRAR.org.

- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC.

- Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. (2022, May 25). MDPI.

- Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2023, March 30).

- Understanding the Critical Role of Linkers in Advancing ADCs. (n.d.). Veranova.

- Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.).

- What Are AOC Linkers?. (2025, June 10). BroadPharm.

- Mast cell stabilizers: from pathogenic roles to targeting therapies. (2024, August 1). PMC.

- Mast Cell Stabilisers. (n.d.). Arrow@TU Dublin.

Sources

- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Introduction of sodium cromoglycate | PPTX [slideshare.net]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijrar.org [ijrar.org]

- 8. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. US10398673B2 - Mast cell stabilizers treatment for systemic disorders - Google Patents [patents.google.com]

Methodological & Application

Protocol: Preparation and Optimization of Cromoglicate Sodium Hydrate Solutions for In Vitro Mast Cell Stabilization

Abstract & Application Overview

Cromoglicate Sodium (Sodium Cromoglycate; Cromolyn Sodium) is a classic mast cell stabilizer used extensively to study the inhibition of degranulation and histamine release.[1][2][3][4] Unlike antihistamines which block receptors downstream, Cromoglicate acts upstream by stabilizing the mast cell membrane, primarily through the blockade of calcium channels and the modulation of Annexin A1 signaling.

This protocol details the precise preparation of Cromoglicate Sodium Hydrate solutions, addressing the critical solubility limits, hydration correction factors, and stability concerns necessary for reproducible in vitro data.

Physicochemical Profile

Understanding the chemical nature of the salt is prerequisite to accurate dosing. Cromoglicate Sodium is hygroscopic; failure to account for water content is a common source of experimental error.[5]

| Parameter | Specification | Notes |

| Compound Name | Sodium Cromoglicate (Disodium Cromoglycate) | |

| CAS Number | 15826-37-6 | |

| Formula | C₂₃H₁₄Na₂O₁₁[1][2][3][4][5][6][7][8][9] · xH₂O | Often supplied as a hydrate.[3][5][6] |

| Molecular Weight | 512.33 g/mol (Anhydrous) | CRITICAL: Check CoA for batch-specific water content.[1][3][5][6] |

| Solubility (Water) | ~50 mg/mL (~100 mM) | Freely soluble.[1][3][5][6] |

| Solubility (Ethanol) | Insoluble | Do not use organic solvents like EtOH or Ether.[1][3][4][5][6] |

| Solubility (DMSO) | Poor / Not Recommended | Aqueous preparation is superior and avoids DMSO cytotoxicity.[1][3][5][6] |

| Appearance | White crystalline powder | Hygroscopic; protect from moisture.[1][3][5][6] |

| pKa | ~2.0 (Acidic moieties) | Solution pH should be kept near neutral (pH 6.0–7.5).[1][3][5][6] |

Stock Solution Preparation Protocol

A. The "Hydrate" Correction Factor

Commercial Cromoglicate Sodium is often supplied as a hydrate (containing variable water molecules).[1][3][5][6] To ensure you are dosing the correct molarity of the active drug, you must correct for the water content listed on the Certificate of Analysis (CoA).

Formula:

B. Step-by-Step Preparation (50 mM Stock)

Target Volume: 10 mL Target Concentration: 50 mM Solvent: Sterile Distilled Water (Cell Culture Grade)[1][3][5][6]

-

Calculate Mass:

-

Weighing: Weigh the corrected amount of powder into a sterile 15 mL conical tube.

-

Solubilization: Add roughly 80% of the target volume (8 mL) of sterile water.

-

Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.[5][8]

-

Final Volume: Adjust volume to exactly 10 mL with sterile water.

-

Sterilization:

-

Storage: Aliquot into light-protective (amber) tubes.

In Vitro Experimental Application

A. Dosing Strategy

Cromoglicate Sodium has a bell-shaped dose-response curve in some assays. A wide titration range is recommended for initial optimization.

Dilution Scheme (Example for 10 mL Culture Media):

| Final Assay Conc. | Volume of 50 mM Stock | Volume of Media |

| 1 mM (High) | 200 µL | 9.80 mL |

| 100 µM (Standard) | 20 µL | 9.98 mL |

| 10 µM (Low) | 2 µL | 9.998 mL |

| Vehicle Control | 20 µL (Water) | 9.98 mL |

B. Incubation Protocol

Cromoglicate is a prophylactic stabilizer.[3][5][6] It must be present before the mast cells are challenged with antigen or degranulation agents (e.g., Compound 48/80).[3]

-

Seed Cells: Plate Mast cells (e.g., RBL-2H3, HMC-1) and allow adherence/recovery.[1][3][5][6]

-

Pre-Incubation (Critical): Replace media with Cromoglicate-containing media.

-

Duration: Incubate for 15–30 minutes at 37°C.

-

Reasoning: This allows the drug to interact with the membrane chloride/calcium channels and initiate the phosphorylation of moesin/Annexin A1 mobilization.

-

-

Challenge: Add the degranulation stimulus (e.g., IgE/Antigen complex) directly to the Cromoglicate media.[3] Do not wash the drug off.[3][5][6]

-

Readout: Measure β-hexosaminidase release or histamine levels after 30–60 minutes.

Mechanistic Insight: Mast Cell Stabilization

Cromoglicate Sodium functions by "freezing" the mast cell membrane dynamics.[3][5] It inhibits the chloride channels (Cl⁻) which are necessary to maintain the electrochemical driving force for Calcium (Ca²⁺) influx.[3][5][6] Without Ca²⁺ entry, the SNARE-mediated fusion of histamine granules with the plasma membrane is blocked.

Figure 1: Mechanism of Action.[1][3][5][6][10][11] Cromoglicate prevents degranulation by blocking Cl⁻ transport, thereby disrupting the electrochemical gradient required for Ca²⁺ influx.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Precipitate in Stock | Temperature too low or concentration >100mM | Warm to 37°C and vortex.[1][3][5][6] Ensure stock is ≤50 mM.[3][5][6][11] |

| Yellow Discoloration | Photo-oxidation | Discard solution.[1][3][5][6] Store new batch in amber tubes/foil. |

| No Inhibition Observed | Drug washed off before challenge | Do not wash. Cromoglicate must be present during the challenge.[1][3][5][6] |

| High Cell Death | Osmotic stress or pH drift | Check pH of final media.[3][5][6] Ensure stock was made in water/PBS, not DMSO. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 27503: Disodium Cromoglycate.[3][5][6] Available at: [Link][1][3][5][6]

-

Yazid, S., et al. (2013). "Anti-allergic cromones inhibit histamine and eicosanoid release from activated human and murine mast cells by releasing Annexin A1."[9] PLoS One, 8(3), e58963.[9] (Mechanistic reference regarding Annexin A1).

-

Heinke, S., et al. (1995). "Inhibition of volume-activated chloride currents in endothelial cells by chromones."[1][3][5][6][9] British Journal of Pharmacology, 115(8), 1393-1398.[3][9] (Mechanistic reference regarding Chloride channels).

Sources

- 1. 色甘酸 钠盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. macsenlab.com [macsenlab.com]

- 3. Disodium Cromoglycate | C23H14Na2O11 | CID 27503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guinama.com [guinama.com]

- 5. Sodium Cromoglicate | CAS 15826-37-6 | LGC Standards [lgcstandards.com]

- 6. Sodium Cromoglycate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. rndsystems.com [rndsystems.com]

- 8. drugfuture.com [drugfuture.com]

- 9. Cromolyn Sodium - LKT Labs [lktlabs.com]

- 10. uspbpep.com [uspbpep.com]

- 11. data.epo.org [data.epo.org]

Application Notes and Protocols: Cromoglicate Sodium Hydrate for Inhibiting Histamine Release in LAD2 Human Mast Cells

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cromoglicate sodium hydrate to inhibit histamine release in the LAD2 human mast cell line. We delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for cell culture, induction of histamine release, and its quantification, and offer insights into data interpretation. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Role of Mast Cells and the Utility of Cromoglicate Sodium

Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory processes.[1][2] Upon activation, they undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators, with histamine being a primary and potent example.[2][3] The human mast cell line, LAD2, serves as a valuable in vitro model for studying human mast cell biology.[4][5] Derived from a patient with aggressive mastocytosis, these non-adherent cells are dependent on stem cell factor (SCF) for growth and express functional FcεRI receptors, making them a suitable system for investigating mast cell activation and degranulation.[4][5]

Cromoglicate sodium, also known as cromolyn sodium, is a well-established mast cell stabilizer.[6][7] Its primary mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of histamine and other inflammatory mediators.[6][7][8] While the precise molecular mechanism is not fully elucidated, it is understood to stabilize the mast cell membrane.[9][10] This property makes cromoglicate sodium a crucial tool for studying the pathways of mast cell activation and for screening potential anti-allergic and anti-inflammatory compounds.

These application notes will guide users through the process of culturing LAD2 cells, preparing and applying this compound, inducing histamine release through common stimuli, and quantifying the extent of inhibition.

Materials and Reagents

A detailed list of necessary materials and reagents is provided below.

| Reagent | Supplier | Catalogue No. | Storage |

| LAD2 Human Mast Cell Line | Commercially Available | e.g., BioCat T8157 | Liquid Nitrogen |

| StemPro™-34 SFM | Thermo Fisher Scientific | 10639011 | 2-8°C |

| Stem Cell Factor (SCF), human | PeproTech | 300-07 | -20°C |

| L-Glutamine | Thermo Fisher Scientific | 25030081 | -20°C |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 | -20°C |

| This compound | Sigma-Aldrich | C0399 | Room Temperature |

| Compound 48/80 | Sigma-Aldrich | C2313 | Room Temperature |

| Substance P | Sigma-Aldrich | P3140 | -20°C |

| Anti-Human IgE (for sensitization) | Varies | Varies | 2-8°C |

| Goat Anti-Human IgE (for cross-linking) | Varies | Varies | 2-8°C |

| Tyrode's Buffer | In-house preparation or Varies | Varies | Room Temperature |

| Histamine ELISA Kit | Varies | Varies | 2-8°C |

| Phosphate Buffered Saline (PBS) | Varies | Varies | Room Temperature |

| Trypan Blue Stain | Thermo Fisher Scientific | T10282 | Room Temperature |

Experimental Protocols

Part 1: LAD2 Human Mast Cell Culture

The successful execution of any experiment involving LAD2 cells hinges on their proper maintenance. These cells are known to be slow-growing and require specific culture conditions to maintain their viability and functionality.[4]

Protocol 1: Thawing and Culturing LAD2 Cells

-

Preparation: Pre-warm complete growth medium (StemPro™-34 SFM supplemented with 100 ng/mL human SCF, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin) to 37°C.

-

Thawing: Quickly thaw a cryovial of LAD2 cells in a 37°C water bath.

-

Initial Culture: Gently transfer the thawed cell suspension into a T25 culture flask containing 5-10 mL of pre-warmed complete growth medium.

-

Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.

-

Media Change: After 24 hours, centrifuge the cells at a low speed (e.g., 200 x g for 5 minutes) and resuspend the cell pellet in fresh, pre-warmed complete growth medium to remove cryopreservative.

-

Maintenance: Maintain the cell density between 0.2 x 10⁶ and 1 x 10⁶ cells/mL. Perform a half-media change weekly by centrifuging the cells and resuspending them in a 1:1 mixture of old and new medium.[4] It is normal to observe some cell death in the initial weeks after thawing.[4][11]

-

Functionality Check: It is crucial to periodically assess the degranulation capacity of the LAD2 cells (e.g., every 2 months) to ensure they retain their functionality.[4]

Part 2: Preparation of this compound Solution

Cromoglicate sodium is soluble in water.[10][12] A stock solution should be prepared and then diluted to the desired working concentrations.

Protocol 2: Cromoglicate Sodium Solution Preparation

-

Weighing: Accurately weigh out the desired amount of this compound powder.

-

Dissolving: Dissolve the powder in sterile, purified water or an appropriate buffer (e.g., Tyrode's buffer) to create a stock solution (e.g., 10 mM). Gentle warming may be required for higher concentrations.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

-

Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the cromoglicate sodium stock solution in the assay buffer (e.g., Tyrode's buffer) to achieve the desired final concentrations for treating the cells.

Part 3: Histamine Release Assay

This protocol outlines the steps for inducing histamine release from LAD2 cells and assessing the inhibitory effect of cromoglicate sodium. A common method for inducing degranulation is through the use of secretagogues like Compound 48/80 or Substance P, or via IgE-mediated activation.[13][14][15]

Protocol 3: Inhibition of Histamine Release

-

Cell Preparation: Harvest LAD2 cells from culture by centrifugation (200 x g for 5 minutes). Wash the cells twice with Tyrode's buffer and resuspend them in the same buffer at a concentration of 0.5-1 x 10⁶ cells/mL.

-

Pre-incubation with Cromoglicate Sodium: Aliquot the cell suspension into microcentrifuge tubes or a 96-well plate. Add the various dilutions of cromoglicate sodium to the respective tubes/wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer only).

-

Induction of Histamine Release:

-

For Secretagogue-Induced Release: Add the chosen secretagogue (e.g., Compound 48/80 at a final concentration of 1-10 µg/mL or Substance P at a final concentration of 1-10 µM) to the cell suspensions.

-

For IgE-Mediated Release: For IgE-mediated activation, cells should be sensitized with human IgE (e.g., 1 µg/mL) for at least 2 hours (or overnight) prior to the experiment. After sensitization, wash the cells to remove unbound IgE, then add the cross-linking agent (e.g., anti-IgE antibody at 10 µg/mL).[13]

-

-

Incubation: Incubate the cells with the stimulus for 30 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by placing the tubes/plate on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatants, which contain the released histamine, and transfer them to fresh tubes/wells.

-

Total Histamine (Positive Control): To determine the total histamine content, lyse an equal number of untreated cells by repeated freeze-thaw cycles or by adding a lysing agent (e.g., Triton X-100).

-

Spontaneous Release (Negative Control): A sample of cells incubated with buffer alone (without any stimulus) will serve as the spontaneous release control.

-

Histamine Quantification: Measure the histamine concentration in the collected supernatants using a commercially available Histamine ELISA kit, following the manufacturer's instructions.[16] Alternative methods include spectrofluorometric assays or flow cytometry.[2][3][17]

Data Analysis and Interpretation

The percentage of histamine release is calculated using the following formula:

% Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

The inhibitory effect of cromoglicate sodium is then determined by comparing the percentage of histamine release in the presence of the compound to the release in its absence (vehicle control). The results can be plotted as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of cromoglicate sodium.

Expected Results:

Pre-treatment of LAD2 cells with cromoglicate sodium is expected to cause a dose-dependent inhibition of histamine release upon stimulation. The degree of inhibition will depend on the concentration of cromoglicate sodium used and the strength of the stimulus.

| Treatment Group | Stimulus | Expected Histamine Release | Purpose |

| Untreated Cells | None | Low (baseline) | Spontaneous Release Control |

| Untreated Cells | Lysis Agent | High (maximum) | Total Histamine Control |

| Vehicle Control | Stimulus | High | Positive Control for Release |

| Cromoglicate Sodium | Stimulus | Dose-dependent decrease | Test for Inhibition |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no histamine release | Poor cell viability or functionality. | Check cell viability with Trypan Blue. Ensure proper culture conditions and periodic functionality checks. |

| Inactive stimulus. | Use a fresh batch of stimulus and verify its activity. | |

| Inappropriate stimulus concentration. | Perform a dose-response curve for the stimulus to determine the optimal concentration. | |

| High spontaneous histamine release | Rough cell handling. | Handle cells gently during washing and pipetting steps. |

| Contamination. | Regularly check for mycoplasma contamination.[4] | |

| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and equal distribution of cells in each well/tube. |

| Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the inhibitory effects of this compound on histamine release from LAD2 human mast cells. By understanding the principles behind each step and adhering to the detailed methodologies, researchers can generate reliable and reproducible data to advance our understanding of mast cell biology and the development of novel anti-inflammatory and anti-allergic therapeutics.

References

-

Cromoglicic acid - Wikipedia. Available at: [Link]

-

Measuring Histamine and Cytokine Release from Basophils and Mast Cells. Springer Protocols, 2014. Available at: [Link]

-

Human Mast Cell Line (LAD2) - BioHippo. Available at: [Link]

-

Microplate Assay for Measurement of Histamine Release from Mast Cells. BioTechniques, 1997. Available at: [Link]

-

Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation. PubMed, 2012. Available at: [Link]

-

Measuring Histamine and Cytokine Release from Basophils and Mast Cells. PubMed, 2020. Available at: [Link]

-

Stimulated Human Mast Cells Secrete Mitochondrial Components That Have Autocrine and Paracrine Inflammatory Actions. PLOS ONE, 2012. Available at: [Link]

-

LAD2 cell histamine release correlates with anaphylactoid reactions in... - ResearchGate. Available at: [Link]

-

Determination of histamine secretion by human mast cells - PCBIS. Available at: [Link]

-

The role of stabilization of mast cell membranes by sodium cromoglicate in smooth muscle contraction of trachea and bronchi of the rat in the conditions of the physiological norm. Redalyc, 2020. Available at: [Link]

-

Cromolyn Sodium | Mechanism of action, Uses & Side effects - Macsen Labs. Available at: [Link]

-

FIG E4. Activation of LAD2 cells sensitized with plasma samples from... - ResearchGate. Available at: [Link]

-

Cromolyn Sodium - StatPearls - NCBI Bookshelf. Available at: [Link]

-

Neuropeptides activate human mast cell degranulation and chemokine production - PMC. Available at: [Link]

-

Measuring Mast Cell Mediator Release - PMC. Available at: [Link]

-

Description and Characterization of a Novel Human Mast Cell Line for Scientific Study. International Journal of Molecular Sciences, 2019. Available at: [Link]

-

METHODS Mice BMMC and LAD2 cell culture - bioRxiv. Available at: [Link]

-

Reflections on the mechanism(s) of action of sodium cromoglycate (Intal) and the role of mast cells in asthma - PubMed. Available at: [Link]

-

Generation, isolation, and maintenance of human mast cells and mast cell lines. PDF. Available at: [Link]

-

93556-SODIUM CROMOGLICATE - Guinama. Available at: [Link]

-

Cromoglycate sodium - ChemBK. Available at: [Link]

-

Non-IgE mediated mast cell activation - DSpace. Available at: [Link]

-

Cromoglicate sodium - European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

-

NCL Method ITA-38 Analysis of Nanoparticle Effects on IgE-Dependent Mast Cell Degranulation. Available at: [Link]

- US5475023A - Aqueous pharmaceutical formulations of sodium cromoglycate - Google Patents.

-

Histamine-Release. Available at: [Link]

-

sodium-cromoglicate.pdf - Safety Data Sheet. Available at: [Link]

Sources

- 1. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. biocat.com [biocat.com]

- 5. mdpi.com [mdpi.com]

- 6. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 7. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. macsenlab.com [macsenlab.com]

- 9. The role of stabilization of mast cell membranes by sodium cromoglicate in smooth muscle contraction of trachea and bronchi of the rat in the conditions of the physiological norm [redalyc.org]

- 10. guinama.com [guinama.com]

- 11. ebiohippo.com [ebiohippo.com]

- 12. chembk.com [chembk.com]

- 13. Stimulated Human Mast Cells Secrete Mitochondrial Components That Have Autocrine and Paracrine Inflammatory Actions | PLOS One [journals.plos.org]

- 14. Neuropeptides activate human mast cell degranulation and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dspace.library.uu.nl [dspace.library.uu.nl]

- 16. novamedline.com [novamedline.com]

- 17. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Stability of Cromoglicate Sodium Hydrate in Aqueous Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with aqueous solutions of cromoglicate sodium hydrate. It addresses common stability issues, offering troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experiments.

Introduction to Cromoglicate Sodium Stability

Cromoglicate sodium, a mast cell stabilizer, is widely used in pharmaceutical formulations, particularly for allergic conditions.[1][2][3] While the solid form is relatively stable, its stability in aqueous solutions is a critical factor that can be influenced by various environmental conditions.[4][5][6] Understanding and controlling these factors is paramount for obtaining accurate and reproducible experimental results. This guide is designed to help you navigate the complexities of cromoglicate sodium solution stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of cromoglicate sodium in an aqueous solution?

A1: The stability of cromoglicate sodium in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[7][8] Oxygen and the presence of certain metal ions can also play a role in its degradation.[7][9]

Q2: What is the optimal pH range for maintaining the stability of a cromoglicate sodium solution?

A2: For ophthalmic and other pharmaceutical formulations, a pH range of 4.5 to 7.5 is generally recommended, with a narrower range of 6.0 to 7.0 being preferable for enhanced stability and patient comfort.[9][10] Cromoglicate sodium is susceptible to precipitation under acidic conditions (pH < 2.0) and is very sensitive to basic conditions, which can lead to hydrolysis.[11]

Q3: How should I store my cromoglicate sodium aqueous solutions?

A3: To ensure stability, solutions should be stored at a controlled room temperature, typically between 15°C and 30°C (59°F and 86°F).[2] It is crucial to protect them from direct sunlight and heat.[1][12] For unopened commercial preparations, no special storage conditions are usually required, but once opened, they should not be stored above 25°C.[13][14][15]

Q4: How long can I expect my prepared cromoglicate sodium solution to remain stable?

A4: The stability of a freshly prepared solution can vary. For laboratory use, it is not recommended to store aqueous solutions for more than one day.[5] Commercially available ophthalmic solutions, which contain preservatives, should typically be discarded four weeks after opening.[13][14][15]

Q5: Are there any known incompatibilities I should be aware of when preparing cromoglicate sodium solutions?

A5: Yes, certain excipients can affect stability. For instance, while sodium chloride is often used as a tonicity-modifying agent, it can cause precipitation of cromoglicate sodium at higher concentrations (greater than 2% w/v) or upon long-term standing.[9][10] It is also advisable to avoid strong oxidizing agents.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Precipitation or Cloudiness Observed in the Solution

Symptoms: Your clear cromoglicate sodium solution has become cloudy or contains visible particulate matter.

Potential Causes & Solutions:

-

pH Shift: The pH of your solution may have shifted outside the optimal range.

-

Troubleshooting Steps:

-

Measure the current pH of the solution.

-

If the pH is below 4.5, the cromoglicate may be precipitating. Adjust the pH back to the 6.0-7.0 range using a suitable buffer or a dilute solution of sodium hydroxide.

-

If the issue persists, prepare a fresh, buffered solution.

-

-

-

Concentration and Excipients: High concentrations of cromoglicate sodium, especially in the presence of agents like sodium chloride, can lead to insolubility.[9][10]

-

Troubleshooting Steps:

-

Review your formulation. If using sodium chloride with cromoglicate sodium concentrations above 2% w/v, consider using an alternative tonicity agent like glycerol.[9]

-

Ensure all components are fully dissolved during preparation.

-

-

-

Temperature Fluctuation: A significant decrease in temperature can reduce the solubility of cromoglicate sodium.

-

Troubleshooting Steps:

-

Gently warm the solution to room temperature and agitate to see if the precipitate redissolves.

-

Store solutions at a consistent, controlled room temperature.

-

-

Issue 2: Discoloration of the Solution

Symptoms: The initially colorless to pale yellow solution has developed a more pronounced yellow or even brownish tint.

Potential Causes & Solutions:

-

Photodegradation: Exposure to UV or visible light can cause the degradation of cromoglicate sodium, leading to discoloration.[7]

-

Troubleshooting Steps:

-

-

Oxidation: The presence of dissolved oxygen or oxidizing contaminants can lead to degradation products that impart color.

-

Troubleshooting Steps:

-

Consider preparing solutions with deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen).

-

Ensure all glassware is scrupulously clean to avoid contamination.

-

-

Issue 3: Loss of Potency or Inconsistent Experimental Results

Symptoms: You observe a decrease in the expected biological or chemical activity of your cromoglicate sodium solution over time.

Potential Causes & Solutions:

-

Chemical Degradation: The most likely cause is the chemical breakdown of the cromoglicate sodium molecule.

-

Troubleshooting Steps:

-

Alkaline Hydrolysis: Cromoglicate sodium is susceptible to hydrolysis, especially under alkaline conditions.[16][17] This can lead to the formation of degradation products.

-

Analytical Verification: If you suspect degradation, use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact cromoglicate sodium and detect the presence of degradation products.[11][18][19][20]

-

Fresh Preparation: The most reliable way to ensure potency is to use freshly prepared solutions for your experiments, ideally prepared on the same day of use.[5]

-

-

Experimental Protocols

Protocol 1: Preparation of a Stable 2% w/v Cromoglicate Sodium Aqueous Solution

This protocol outlines the preparation of a basic cromoglicate sodium solution suitable for general research applications.

Materials:

-

This compound powder

-

Purified, sterile water

-

pH meter

-

Sterile glassware

-

0.1 M Sodium Hydroxide and/or 0.1 M Hydrochloric Acid (for pH adjustment)

-

Sterile filter (0.22 µm)

Procedure:

-

Weigh the appropriate amount of this compound to prepare a 2% w/v solution (e.g., 2.0 g for 100 mL).

-

In a sterile beaker, dissolve the this compound in approximately 80% of the final volume of purified water with gentle stirring.

-

Once fully dissolved, measure the pH of the solution.

-

Adjust the pH to between 6.0 and 7.0 using dropwise addition of 0.1 M NaOH or 0.1 M HCl as needed, while continuously monitoring the pH.

-

Bring the solution to the final volume with purified water.

-

Sterile-filter the solution through a 0.22 µm filter into a sterile, light-protected container (e.g., an amber glass bottle).

-

Store at controlled room temperature, away from direct light.

Protocol 2: Stability-Indicating HPLC Method for Cromoglicate Sodium

This is a representative HPLC method to assess the stability of cromoglicate sodium in your solutions.[11][18]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C8 or C18, e.g., Nova-Pak C8, 3.9 x 150 mm |

| Mobile Phase | Methanol / Buffer (e.g., 20mM potassium dihydrogen orthophosphate) (45/55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 326 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Procedure:

-

Prepare a standard solution of cromoglicate sodium of known concentration.

-

Prepare your sample solution, diluting it to fall within the linear range of the assay.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the chromatogram for the cromoglicate sodium peak and any additional peaks that may represent degradation products. The retention time for cromoglicate sodium is typically around 5 minutes under these conditions.[21]

-

Quantify the amount of cromoglicate sodium in your sample by comparing its peak area to that of the standard. A decrease in the peak area over time indicates degradation.

Visualizing Stability Factors and Degradation

Caption: Key factors affecting cromoglicate sodium stability.

Caption: A logical workflow for troubleshooting stability issues.

References

- Vertex AI Search. (n.d.). Sodium Cromoglicate 2% w/v Eye Drops, solution.

- Pfizer. (2007, January 5). Material Safety Data Sheet - Sodium Cromoglicate 2% Allergy Eye Drops.

- PubMed. (2008, May 15). Stability-indicating assay of sodium cromoglicate in ophthalmic solution using mixed-mode hydrophilic interaction chromatography.

- Rel. 1. (2023, June 6). 18299_001_en_ SODIUM CROMOGLICATE EN.

- MedEx. (n.d.). Sodium Cromoglicate [2%] | সোডিয়াম ক্রোমোগ্লাইকেট.

- Kusuri-no-Shiori. (n.d.). CROMOGLICATE Na Inhalation Solution 1% "SAWAI".